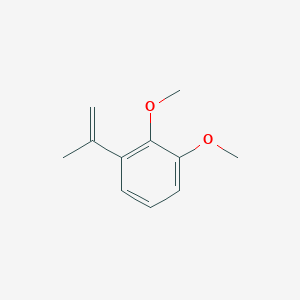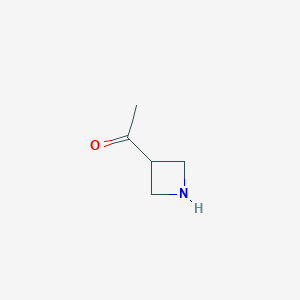
1-(Azetidin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)ethanone is an organic compound with the molecular formula C5H9NO It is a four-membered azetidine ring substituted with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)ethanone can be synthesized through several methods. . This photochemical reaction is efficient for constructing four-membered rings with high regio- and stereoselectivity. Another method involves the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods: Industrial production of this compound often employs green and cost-effective synthetic methods. For example, using commercially available starting materials and industry-oriented reactions, such as green oxidation reactions in microchannel reactors, can yield important quaternary heterocyclic intermediates .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azetidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone: This compound has a similar azetidine ring structure but with a piperazine substitution.
1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone: Another similar compound with a phenoxy substitution.
Uniqueness: 1-(Azetidin-3-yl)ethanone is unique due to its specific substitution pattern and the resulting chemical properties. Its ethanone group provides distinct reactivity compared to other azetidine derivatives, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C5H9NO |
|---|---|
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)ethanone |
InChI |
InChI=1S/C5H9NO/c1-4(7)5-2-6-3-5/h5-6H,2-3H2,1H3 |
Clave InChI |
CJNWKQKFHSMHHI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)
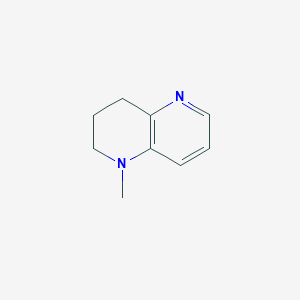


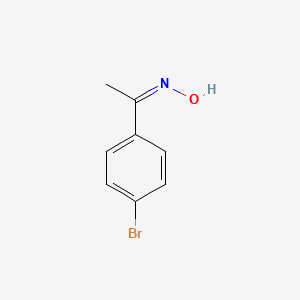
![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)

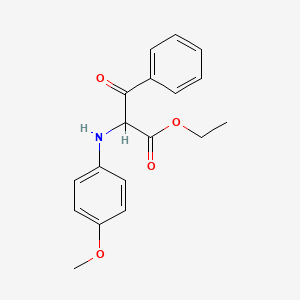
![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)

![2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)
